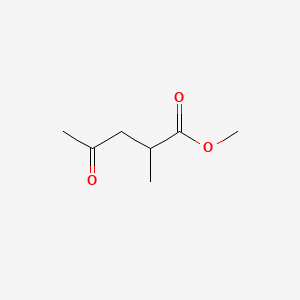

Methyl 2-methyl-4-oxopentanoate

Übersicht

Beschreibung

It is a colorless to pale yellow liquid that is soluble in organic solvents such as alcohols and ethers . This compound is primarily used as a chemical reagent in organic synthesis.

Vorbereitungsmethoden

Methyl 2-methyl-4-oxopentanoate can be synthesized through the esterification of 4-methyl-2-oxopentanoic acid with methanol. This reaction typically occurs under acidic conditions and requires heating to facilitate the esterification process . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Methyl 2-methyl-4-oxopentanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines

Wissenschaftliche Forschungsanwendungen

Methyl 2-methyl-4-oxopentanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of methyl 2-methyl-4-oxopentanoate involves its participation in metabolic pathways. It acts as an intermediate in the catabolism of branched-chain amino acids, such as leucine. The compound undergoes enzymatic reactions that convert it into other metabolites, which are further processed in the body . The molecular targets and pathways involved include enzymes like branched-chain keto acid dehydrogenase.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-methyl-4-oxopentanoate can be compared with similar compounds such as:

4-methyl-2-oxopentanoic acid: The parent acid of the ester.

Methyl 4-oxopentanoate: A similar ester with a different substitution pattern.

α-Ketoisocaproic acid: Another branched-chain keto acid involved in amino acid metabolism. The uniqueness of this compound lies in its specific structure and reactivity, which make it valuable in various synthetic and research applications.

Biologische Aktivität

Methyl 2-methyl-4-oxopentanoate (MMOP) is a compound of significant interest in biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including metabolic pathways, effects on cellular processes, and relevant studies.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 144.17 g/mol

- CAS Number : 12576882

Metabolism and Biological Role

MMOP is a derivative of the branched-chain amino acid L-leucine and plays a role in various metabolic processes. It is involved in the following:

- Energy Metabolism : As a metabolite of L-leucine, MMOP participates in energy production pathways, influencing metabolic rates and energy homeostasis.

- Protein Synthesis : MMOP has been shown to stimulate protein synthesis in skeletal muscle, which is crucial for muscle growth and repair.

1. Cellular Effects

Research indicates that MMOP exhibits several cellular effects:

- Adipogenesis : In vitro studies on 3T3-L1 preadipocytes revealed that MMOP promotes lipid accumulation and adipogenesis. Concentrations of 100 µM and 300 µM led to increased endoplasmic reticulum (ER) stress markers and altered mTOR signaling pathways, which are critical for cell growth and metabolism .

- Oxidative Stress : MMOP has been implicated in oxidative damage within cells, contributing to cognitive deficits by affecting neuronal health. It inhibits α-ketoglutarate dehydrogenase activity, disrupting normal metabolic functions .

2. In Vivo Studies

In vivo experiments have demonstrated the following:

- Memory Impairment : In rats, administration of MMOP resulted in significant impairments in habitual memory and long-term memory after intracerebroventricular injection .

- Skeletal Muscle Protein Synthesis : A study on piglets showed that MMOP enhances protein synthesis in skeletal muscle when administered via carotid arch injection, indicating its potential as a nutritional supplement for muscle development .

Case Study 1: Impact on Lipid Metabolism

A study conducted on 3T3-L1 preadipocytes showed that treatment with MMOP at varying concentrations led to increased lipid droplet formation. The study measured ER stress markers and found that higher concentrations of MMOP resulted in significant changes in mTOR phosphorylation and autophagy markers, suggesting a complex interaction between lipid metabolism and cellular stress responses .

Case Study 2: Cognitive Function

In another experiment involving rats, MMOP was injected directly into the brain. The results indicated an increase in oxidative stress markers such as TBARS levels and protein carbonyl content, correlating with cognitive deficits observed during behavioral tests .

Summary of Findings

Eigenschaften

IUPAC Name |

methyl 2-methyl-4-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(4-6(2)8)7(9)10-3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKHSZMZBQKDGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.